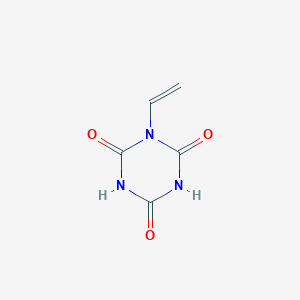

1-Ethenyl-1,3,5-triazinane-2,4,6-trione

Description

Properties

CAS No. |

120854-59-3 |

|---|---|

Molecular Formula |

C5H5N3O3 |

Molecular Weight |

155.11 g/mol |

IUPAC Name |

1-ethenyl-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C5H5N3O3/c1-2-8-4(10)6-3(9)7-5(8)11/h2H,1H2,(H2,6,7,9,10,11) |

InChI Key |

WOYMLDFQQRAPJS-UHFFFAOYSA-N |

SMILES |

C=CN1C(=O)NC(=O)NC1=O |

Canonical SMILES |

C=CN1C(=O)NC(=O)NC1=O |

Synonyms |

s-Triazine-2,4,6(1H,3H,5H)-trione, vinyl- (6CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethenyl 1,3,5 Triazinane 2,4,6 Trione and Its Functionalized Analogs

Approaches to N-Vinylation of Triazinane-Trione Scaffolds

Direct vinylation of the 1,3,5-triazinane-2,4,6-trione scaffold, often referred to by its tautomeric name, cyanuric acid, is a primary method for the synthesis of 1-ethenyl-1,3,5-triazinane-2,4,6-trione. This typically involves the reaction of cyanuric acid with acetylene (B1199291) under catalytic conditions. Both heterogeneous and homogeneous catalytic systems have been investigated to facilitate this transformation.

In heterogeneous catalysis, a common system employs a potassium hydroxide (B78521) catalyst supported on activated carbon (KOH/Cact). semanticscholar.org The reaction is conducted under pressure with acetylene gas. semanticscholar.org This method can lead to a mixture of products, including the desired monovinyl ether, as well as divinyl and trivinyl ethers. semanticscholar.org The distribution of these products can be influenced by reaction conditions such as temperature, pressure, and the molar ratio of reactants. semanticscholar.orgjournalcjast.com

Homogeneous catalytic vinylation has also been explored, utilizing highly basic systems in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) with catalysts such as lithium, potassium, or sodium hydroxides. cyberleninka.ru These conditions also tend to produce a mixture of mono-, di-, and trivinylated products. cyberleninka.ru The yield of the monovinyl product is influenced by factors like reaction time, temperature, and the specific catalyst and solvent combination used. cyberleninka.ru For instance, studies have shown that increasing the reaction temperature from 80°C to 120°C over 6 hours can increase the yields of all vinyl ethers of cyanuric acid. cyberleninka.ru

| Catalyst System | Solvent | Temperature (°C) | Pressure (atm) | Product Distribution | Reference |

| KOH/Cact | - | 350 | - | Mixture of mono-, di-, and trivinyl ethers | semanticscholar.org |

| DMSO/ZnO | DMSO | 100-160 | 10 | Mixture of mono-, di-, and trivinyl ethers | inlibrary.uz |

| High-based system (e.g., KOH) | DMSO, DMF | 80-140 | - | Mixture of mono-, di-, and trivinyl ethers | cyberleninka.ru |

Cyclotrimerization Routes for Vinyl-Substituted Isocyanurates

An alternative and highly atom-economical approach to vinyl-substituted isocyanurates is the cyclotrimerization of vinyl isocyanate. This method builds the 1,3,5-triazinane-2,4,6-trione ring from three molecules of the vinyl-substituted monomer. The cyclotrimerization of isocyanates is a well-established reaction that can be promoted by a variety of catalysts. acs.orgrsc.org

The reaction is highly exothermic and can be catalyzed by Lewis acids, bases, and certain organometallic complexes. rsc.orgresearchgate.net For instance, N-heterocyclic carbenes (NHCs) have been shown to be highly efficient catalysts for the cyclotrimerization of various isocyanates. nih.gov The choice of catalyst can influence the reaction rate and selectivity. The process involves the stepwise addition of isocyanate monomers to form a cyclic trimer, resulting in the formation of the stable isocyanurate ring. researchgate.net This route is particularly advantageous as it directly incorporates the vinyl group into the final structure, potentially avoiding the product separation challenges associated with direct vinylation of cyanuric acid. acs.org

| Catalyst | Monomer | Conditions | Product | Reference |

| N-Heterocyclic Carbenes | Isocyanates | Mild conditions | Isocyanurates | nih.gov |

| Low-coordinate Mn(II) and Fe(II) m-terphenyl (B1677559) complexes | Primary aliphatic isocyanates | Mild conditions | Isocyanurates | rsc.org |

| Polymer-bound trimerization catalyst | Polyisocyanate | 20-135 °C | Isocyanurate-containing cyclotrimerized isocyanate | google.com |

Expedient Synthesis of Substituted 1,3,5-Triazinane-2,4,6-trione Systems

The synthesis of a wide array of substituted 1,3,5-triazinane-2,4,6-trione derivatives often starts from the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.govresearchgate.net This method relies on the sequential nucleophilic substitution of the three chlorine atoms. nih.govresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled, stepwise introduction of different nucleophiles by carefully managing the reaction temperature. nih.govmdpi.com

The first substitution typically occurs at low temperatures (around 0°C), the second at room temperature, and the third at elevated temperatures. mdpi.com This differential reactivity enables the synthesis of mono-, di-, and tri-substituted triazines with a variety of functional groups by using nucleophiles such as alcohols, amines, and thiols. nih.govresearchgate.net This approach provides a versatile platform for creating a diverse library of functionalized 1,3,5-triazinane-2,4,6-trione analogs.

| Starting Material | Nucleophile(s) | Key Strategy | Products | Reference |

| Cyanuric chloride | Alcohols, Amines, Thiols | Sequential nucleophilic substitution with temperature control | Symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines | nih.govresearchgate.net |

| 1-Arylthioureas, Aliphatic carboxylic acids | Ferric chloride hexahydrate catalyst | Condensation reaction | 1,3,5-Triazinane-2,4-dithiones | researchgate.net |

Atom-Economical and Catalytic Synthetic Strategies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. nih.gov In the context of synthesizing this compound and its analogs, certain synthetic routes are inherently more atom-economical than others.

Green Chemistry Considerations in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of 1,3,5-triazine (B166579) derivatives, several green chemistry approaches have been successfully implemented.

Microwave-assisted and ultrasound-assisted (sonochemical) methods have emerged as powerful tools for accelerating reaction rates and improving yields. nih.govchim.itnih.gov These techniques can significantly shorten reaction times from hours to minutes, leading to substantial energy savings. nih.govmdpi.com For instance, a sonochemical protocol for the synthesis of 1,3,5-triazine derivatives has been developed that allows for high yields in as little as five minutes. nih.gov

Another key aspect of green chemistry is the use of safer and more environmentally benign solvents. Research has focused on developing synthetic protocols that utilize water as a solvent, minimizing the need for volatile and often toxic organic solvents like DMF. nih.govnih.gov The combination of green techniques, such as microwave or ultrasound irradiation, with phase-transfer catalysis in aqueous media represents a significant step towards more sustainable and environmentally friendly synthetic routes for 1,3,5-triazine derivatives. mdpi.com The use of solvent-free methodologies, where applicable, further enhances the green credentials of a synthetic process by reducing waste and simplifying purification. chim.it

| Green Chemistry Approach | Key Advantages | Application in Triazine Synthesis | Reference |

| Microwave-assisted synthesis | Reduced reaction times, improved yields, lower energy consumption | Synthesis of 1,3,5-triazine derivatives | mdpi.comchim.itnih.gov |

| Sonochemistry (Ultrasound-assisted) | Shortened reaction times (minutes), high yields, use of water as a solvent | Synthesis of 1,3,5-triazine derivatives | nih.govnih.govresearchgate.net |

| Use of safer solvents | Reduced environmental impact and toxicity | Employing water instead of organic solvents like DMF | nih.govnih.gov |

| Solvent-free synthesis | Clean, economical, and safe procedures | Cyclotrimerization of aromatic nitriles | chim.it |

Polymerization and Copolymerization Dynamics of 1 Ethenyl 1,3,5 Triazinane 2,4,6 Trione

Radical Polymerization Mechanisms

The free radical polymerization of 1-Ethenyl-1,3,5-triazinane-2,4,6-trione is a fundamental method for the synthesis of its corresponding homopolymer, poly(this compound). This process, like all chain-growth polymerizations, involves the sequential steps of initiation, propagation, and termination.

Homopolymerization Pathways

The homopolymerization of this compound is typically initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The initiator fragments generate primary radicals that add to the vinyl group of the monomer, creating a monomer radical. This new radical species then propagates by adding to subsequent monomer units in a head-to-tail fashion, leading to the growth of the polymer chain.

The reactivity of the monomer in radical polymerization can be understood through the Alfrey-Price Q-e scheme, which provides a semi-empirical measure of resonance stabilization (Q) and polarity (e) of the vinyl group. For vinyl isocyanate, a closely related structure, the reported Q and e values provide insight into its polymerization behavior.

| Monomer | Q Value | e Value |

| Vinyl isocyanate | 0.12 | -0.54 |

This interactive table provides the Alfrey-Price Q-e values for vinyl isocyanate, offering a comparative measure of its reactivity in radical polymerization.

The low Q value suggests a low degree of resonance stabilization of the radical formed on the vinyl group, while the negative e value indicates that the vinyl group is electron-donating. This electronic character influences its reactivity towards other monomers in copolymerization.

Chain Transfer and Termination Processes

During radical polymerization, the growing polymer chain can be terminated through several mechanisms. Chain transfer is a process where the radical activity of a growing polymer chain is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. rubbernews.com This results in the termination of the growing chain and the initiation of a new one. rubbernews.com The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs). For vinyl monomers, the propensity for chain transfer can significantly influence the final molecular weight of the polymer.

Termination of the polymerization process primarily occurs through two bimolecular reactions between growing polymer radicals: combination (or coupling) and disproportionation. In combination, two polymer radicals join to form a single, longer polymer chain. In disproportionation, a hydrogen atom is transferred from one radical to another, resulting in two terminated polymer chains, one with a saturated end and the other with an unsaturated end group. The relative extent of these two termination pathways is dependent on the specific monomer and the reaction conditions.

Controlled Radical Polymerization Techniques (e.g., RAFT, NMP)

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled radical polymerization (CRP) techniques have been developed. These methods introduce a dynamic equilibrium between active (propagating) and dormant species, allowing for the synthesis of polymers with predetermined molecular weights, narrow polydispersity indices (PDIs), and complex architectures.

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile CRP method that can be applied to a wide range of monomers. ethz.ch It utilizes a chain transfer agent, typically a thiocarbonylthio compound, to mediate the polymerization. ethz.ch While specific studies on the RAFT polymerization of this compound are not extensively documented, the principles of RAFT are applicable to vinyl monomers of this type. The choice of RAFT agent is crucial and depends on the reactivity of the monomer.

Nitroxide-Mediated Polymerization (NMP) is another powerful CRP technique that employs stable nitroxide radicals to reversibly trap the growing polymer chains. This reversible capping process allows for controlled chain growth. The application of NMP to this compound would enable the synthesis of well-defined homopolymers and block copolymers.

Monomer Reactivity Ratios in Copolymerization

Copolymerization is a powerful tool for tailoring the properties of polymers by incorporating two or more different monomer units into the polymer chain. The relative reactivity of the monomers is described by the monomer reactivity ratios, r1 and r2. These ratios indicate the preference of a growing polymer radical ending in one monomer unit to add another molecule of the same monomer (r1) or the other comonomer (r2).

Influence of Initiator Systems on Polymer Architecture

The choice of initiator system can have a significant impact on the architecture of the resulting polymer. In conventional radical polymerization, the initiator primarily affects the rate of polymerization and the initial molecular weight. Higher initiator concentrations generally lead to lower molecular weights due to a higher concentration of growing chains that terminate more frequently.

In controlled radical polymerization techniques, the initiator plays a more nuanced role. In RAFT polymerization, the initiator continuously generates radicals throughout the reaction, which are then mediated by the RAFT agent. ethz.ch The ratio of initiator to RAFT agent is a critical parameter for controlling the polymerization. In NMP, the initiator can be a conventional radical initiator used in conjunction with a nitroxide, or a pre-formed alkoxyamine that thermally decomposes to generate the propagating radical and the mediating nitroxide. The structure of the initiator can be designed to introduce specific end-groups onto the polymer chains, providing a route to functional polymers and block copolymers.

Anionic Polymerization Methodologies

Anionic polymerization is a form of chain-growth polymerization initiated by a nucleophilic species, such as an organolithium compound. uni-bayreuth.de This technique is known for its ability to produce polymers with very well-defined molecular weights and narrow molecular weight distributions, often leading to "living" polymers that can be used to synthesize block copolymers. researchgate.net

The susceptibility of a vinyl monomer to anionic polymerization depends on the presence of electron-withdrawing groups that can stabilize the propagating carbanion. Monomers like styrene (B11656) and methyl methacrylate (B99206) are readily polymerized via anionic methods. The triazine ring in this compound contains electronegative nitrogen atoms, which could potentially stabilize an adjacent carbanion, making it a candidate for anionic polymerization. However, the presence of carbonyl groups and the potential for side reactions with the initiator would need to be carefully considered. Specific experimental data on the anionic polymerization of this compound is not widely reported, indicating an area ripe for further investigation.

Living Polymerization for Block Copolymer Synthesis

Living polymerization techniques are essential for synthesizing well-defined block copolymers with controlled molecular weights and narrow molecular weight distributions. researchgate.net These methods are revolutionary for the polymer industry, allowing for the creation of polymers with specific architectures and functionalities. researchgate.net For monomers with varying reactivity profiles, combining different living polymerization methods is a key strategy. researchgate.netfrontiersin.org

One of the most versatile methods for achieving living radical polymerization is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. cmu.edu The RAFT process is compatible with a wide range of monomers, including those with functional groups, making it suitable for creating complex polymer architectures like block copolymers. cmu.edu The synthesis of block copolymers can be achieved by sequential monomer addition. For example, a pre-formed AB diblock can be extended to a triblock copolymer by introducing a third monomer. cmu.edu

The general principle of living polymerization, first described by Michael Szwarc, involves the absence of chain termination and transfer steps, allowing polymer chains to grow at a constant rate. frontiersin.org This control is crucial for producing block copolymers where distinct polymer chains are linked together. mdpi.com While living anionic polymerization is a well-established method for certain monomers, techniques like RAFT have expanded the scope to a much broader class of vinyl monomers. cmu.edumdpi.com

Impact of Counterions and Solvents on Polymerization Kinetics

The kinetics of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are significantly dependent on the solvent. unipd.it The choice of solvent can affect the activation step of the polymerization, leading to substantial variations in the polymerization rate. unipd.it A study on the activation of an initiator by a copper complex in various solvents demonstrated that the activation rate constant (k_act) could vary by three orders of magnitude, showing a strong correlation with the solvent's polarity and polarizability. unipd.it

The addition of a monomer to the solvent can also alter the polymerization kinetics. The effect is dependent on the compatibility of the monomer and the solvent's polarity. unipd.it In polar solvents, the addition of monomers like methyl methacrylate (MMA) or styrene (STY) can lead to a considerable decrease in the activation rate constant. unipd.it Conversely, in nonpolar solvents, the presence of these monomers has little effect on the kinetics. unipd.it This highlights the critical role of the reaction medium in controlling the polymerization process.

The following table illustrates the effect of different solvents on the activation rate constant in a model ATRP system, which provides insight into how solvent choice would influence the polymerization of this compound.

| Solvent | Activation Rate Constant (k_act) [M⁻¹ s⁻¹] |

| DMSO | 3.14 x 10⁵ |

| DMF | Data Not Available |

| MeCN | Data Not Available |

| Anisole | Data Not Available |

| Ethyl Acetate | 9.41 x 10² |

Data adapted from studies on a model ATRP system, illustrating the magnitude of solvent effects. unipd.it

Coordination Polymerization Approaches

Coordination polymerization offers another avenue for controlling the synthesis of polymers from 1,3,5-triazine (B166579) derivatives. These methods often involve transition metal catalysts that can influence the polymer's structure and properties.

Catalytic Systems for Controlled Polymerization

Derivatives of 1,3,5-triazine are well-known ligands for transition metal ions and can be used to form coordination polymers. nih.govwhiterose.ac.uk For instance, 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (tpt) has been used to create complex assemblies with metal ions like iron(II), cobalt(II), nickel(II), and silver(I). nih.govwhiterose.ac.uk The resulting structures can range from one-dimensional helical or linear polymers to more complex three-dimensional networks. nih.gov

The synthesis of a new one-dimensional Ni(II) coordination polymer was achieved through the reaction of a substituted 1,3,5-triazine ligand with a nickel salt and thiocyanate as a linker. mdpi.com In this process, the triazine ligand coordinates to the metal center, and the thiocyanate group acts as a bridge, forming the polymeric chain. mdpi.com Such catalytic systems allow for the rational design of polymers with intriguing structural motifs and specific physical and chemical properties. researchgate.net

Regio- and Stereoselectivity in Polymer Chain Growth

The stereospecificity of polymerization can be significantly influenced by the catalytic system employed. For example, in the polymerization of methacrylates, the structure of bulky aluminum phenoxide catalysts has a remarkable effect on the stereochemical outcome of the reaction. dntb.gov.ua While specific studies on the regio- and stereoselectivity in the coordination polymerization of this compound are not detailed in the provided context, the principles observed in other vinyl polymerizations are applicable. The catalyst's coordination environment can direct the incoming monomer's orientation, thereby controlling the tacticity (e.g., isotactic, syndiotactic, atactic) of the resulting polymer chain. This control over microstructure is fundamental to tailoring the final properties of the material.

Cross-Linking Polymerization in Network Formation

The trifunctional nature of the 1,3,5-triazinane-2,4,6-trione core makes its derivatives, particularly those with multiple polymerizable groups, excellent candidates for forming cross-linked networks.

Spontaneous Cross-Linking Mechanisms

Certain polyfunctional triazine derivatives are prone to spontaneous polymerization and cross-linking. chemicalbook.com For example, 1,3,5-Tri-2-propenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (Triallyl isocyanurate) is noted to have a tendency to polymerize spontaneously. chemicalbook.com This reactivity is often initiated by heat or exposure to acids and bases. chemicalbook.com The presence of three ethenyl (vinyl) groups on the this compound molecule allows it to act as a cross-linking agent. During polymerization, the growing polymer chains can incorporate these trifunctional monomers, leading to the formation of a three-dimensional network structure.

A related compound, 1,3,5-Triacryloyl-hexahydro-s-triazine (TAT), has been identified as an effective cross-linking agent for protein subunits. nih.gov It reacts with amino groups on proteins to form stable cross-links, demonstrating the high reactivity of the acryloyl groups attached to the triazine ring. nih.gov This analogous reactivity suggests that the vinyl groups of this compound would also readily participate in polymerization reactions to form highly cross-linked and stable polymer networks. chemicalbook.com

Design of Cross-Linked Poly(this compound) Materials

[Content cannot be generated due to a lack of available scientific data.]

Chemical Reactivity and Mechanistic Investigations of 1 Ethenyl 1,3,5 Triazinane 2,4,6 Trione Systems

Reactions Involving the Ethenyl Group

The ethenyl substituent, being an electron-rich alkene, is susceptible to a range of reactions that target the carbon-carbon double bond. Its reactivity is influenced by the electron-withdrawing nature of the adjacent triazinane-trione ring system.

The 1,3,5-triazine (B166579) ring system can participate as the diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of cycloaddition, an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org The reactivity of the triazine diene is enhanced by electron-withdrawing substituents. nih.govnih.gov The reaction typically proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that involves the loss of a stable molecule, such as nitrogen in the case of 1,2,4,5-tetrazines, to form a new heterocyclic system. nih.gov

While the triazine ring itself can act as a diene, the ethenyl group of 1-Ethenyl-1,3,5-triazinane-2,4,6-trione can function as a dienophile in standard Diels-Alder reactions. The reactivity of the ethenyl group as a dienophile is somewhat diminished due to the electron-withdrawing character of the triazinane-trione ring. However, it can react with electron-rich dienes, particularly under thermal conditions.

Table 1: Examples of Diels-Alder Reactions with Triazine Systems

| Diene | Dienophile | Conditions | Product Type |

|---|---|---|---|

| 3,5,6-Tris(ethoxycarbonyl)-1,2,4-triazine | 1,1,2-Trimethoxyethylene | Room Temperature | Pyridine derivative nih.gov |

| 2,4,6-Tris(ethoxycarbonyl)-1,3,5-triazine | Ynamines | Room Temperature | Substituted pyrimidines nih.gov |

The double bond of the ethenyl group is susceptible to various addition reactions. For instance, thiol-ene reactions provide an efficient pathway to functionalize the molecule. In these reactions, a thiol adds across the double bond, often initiated by radicals or bases, leading to the formation of a thioether. This reaction is known for its high yields and tolerance of a wide range of functional groups. researchgate.net

Analogous compounds, such as 1,3,5-triacryloylhexahydro-1,3,5-triazine, readily undergo thiol-ene reactions with various thiols, including those containing hydroxyl, amino, and carboxylate groups, demonstrating the versatility of this addition reaction. researchgate.net Similarly, aza-Michael addition reactions can occur with amines, where the amine adds across the activated double bond.

Reactivity of the Triazinane-Trione Ring System

The 1,3,5-triazinane-2,4,6-trione ring is a robust heterocyclic system, but it possesses reactive sites that allow for various transformations. The reactivity is centered around the carbonyl groups and the nitrogen atoms of the ring.

The triazinane-trione ring is susceptible to nucleophilic attack, primarily at the carbonyl carbons. The ease of these reactions is often demonstrated in the synthesis of substituted triazines starting from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). researchgate.netmdpi.comresearchgate.netnih.gov In cyanuric chloride, the chlorine atoms are excellent leaving groups and can be sequentially substituted by a variety of nucleophiles, such as amines, alcohols, and thiols. arkat-usa.orgresearchgate.net The reactivity of the chlorine atoms decreases with each substitution. mdpi.com

Table 2: Sequential Nucleophilic Substitution on 2,4,6-Trichloro-1,3,5-triazine

| Substitution Step | Typical Reaction Temperature | Reactivity |

|---|---|---|

| First Substitution | 0 °C | High arkat-usa.orgfrontiersin.org |

| Second Substitution | Room Temperature | Moderate arkat-usa.org |

While this compound does not have leaving groups like chlorine, the carbonyl carbons are still electrophilic and can react with strong nucleophiles. The nitrogen atoms, being part of amide-like linkages, are generally not nucleophilic. However, deprotonation of the N-H groups in the parent triazinane-trione can generate nucleophilic nitrogen anions.

Electrophilic attack on the triazinane-trione ring is less common. However, the oxygen atoms of the carbonyl groups possess lone pairs and can be protonated or interact with Lewis acids, which can activate the carbonyl group towards nucleophilic attack.

The 1,3,5-triazine ring can undergo ring-opening under the influence of various nucleophiles. researchgate.netresearchgate.net This property allows 1,3,5-triazines to serve as precursors for other chemical structures. For example, the reaction with nucleophiles can lead to the formation of amidines. researchgate.net The specific products of ring-opening reactions depend on the nature of the nucleophile and the reaction conditions. researchgate.netresearchgate.net Strong nucleophiles and harsh reaction conditions, such as high temperatures, can promote the cleavage of the C-N bonds within the triazine ring.

Rearrangement reactions of the 1,3,5-triazinane-2,4,6-trione system are not commonly reported under typical conditions, indicating the general stability of the ring structure.

Catalyzed Transformations and Reaction Kinetics

Various transformations involving the 1,3,5-triazinane-2,4,6-trione system and its derivatives can be facilitated by catalysts. For instance, the cyclotrimerization of isocyanates to form the triazinane-trione ring is often catalyzed by bases or specific organometallic compounds.

In the context of reactions involving the ethenyl group, radical initiators are commonly used to promote polymerization or thiol-ene addition reactions. Base-catalyzed reactions of isocyanates with alcohols are typically carried out in inert solvents to control the reaction rate and prevent unwanted side reactions. chemicalbook.com

Kinetic studies on the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine have shown that the rate of reaction is highly dependent on the temperature, the nature of the nucleophile, and the solvent. The sequential substitution of the chlorine atoms follows a predictable pattern of decreasing reactivity, allowing for controlled synthesis of mono-, di-, and trisubstituted triazines. arkat-usa.org

Based on the conducted research, there is currently insufficient publicly available scientific literature to provide a detailed and thorough article on the specific chemical reactivity and mechanistic investigations of this compound that aligns with the requested outline.

Searches for metal-catalyzed reaction pathways (including palladium-catalyzed), organocatalytic activation, and computational or spectroscopic probes of reaction intermediates for this specific compound did not yield relevant research findings. The available literature focuses on related but structurally distinct molecules such as other derivatives of 1,3,5-triazinane-2,4,6-trione or different classes of triazines.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided sections and subsections due to the lack of specific data on this compound in these particular areas of chemical research.

Advanced Spectroscopic and Analytical Characterization Beyond Basic Compound Identification

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the molecular vibrations of 1-Ethenyl-1,3,5-triazinane-2,4,6-trione.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The triazinane ring, with its carbonyl groups, and the ethenyl (vinyl) substituent give rise to distinct absorption bands. The vapor phase IR spectrum of the closely related compound, 1,3,5-Tris(ethenyl)-1,3,5-triazinane-2,4,6-trione, provides insight into the expected spectral features. spectrabase.com

Key vibrational modes for the triazinane-2,4,6-trione core include the C=O stretching vibrations, which are typically observed in the region of 1700-1750 cm⁻¹. The N-H stretching vibrations of the triazinane ring, if present in a non-substituted or partially substituted analogue, would appear as broad bands in the 3200-3400 cm⁻¹ region. For this compound, the presence of the vinyl group introduces characteristic C-H stretching and bending vibrations. The C=C stretching of the vinyl group is expected around 1640 cm⁻¹.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Triazinane) | Stretching | 1700 - 1750 |

| C=C (Ethenyl) | Stretching | ~1640 |

| C-H (Ethenyl) | Stretching | 3000 - 3100 |

| C-H (Ethenyl) | Bending (Out-of-plane) | 900 - 1000 |

| N-H (Triazinane) | Stretching | 3200 - 3400 |

| C-N (Triazinane) | Stretching | 1350 - 1450 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy offers complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the ethenyl group would be expected to produce a strong Raman signal. The symmetric breathing vibrations of the triazinane ring would also be Raman active. This technique provides a unique molecular fingerprint that can be used for identification and to study changes in molecular structure, for instance, during polymerization of the vinyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

High-Resolution ¹H NMR Studies of Monomers and Polymers

High-resolution proton (¹H) NMR spectroscopy would provide precise information about the number and types of protons in this compound. The protons of the ethenyl group would give rise to a characteristic set of signals in the vinyl region of the spectrum (typically 5-7 ppm). The coupling patterns (splitting) of these signals would reveal the connectivity between the vinyl protons. The protons on the triazinane ring (N-H) would appear as distinct signals, the chemical shift of which would be sensitive to the solvent and concentration. Upon polymerization, the signals corresponding to the vinyl protons would disappear, and new signals corresponding to the polymer backbone would appear.

¹³C NMR and 2D NMR Techniques for Connectivity Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbonyl carbons of the triazinane ring are expected to resonate at a significantly downfield chemical shift (typically 150-170 ppm). The two carbons of the ethenyl group would also have characteristic chemical shifts.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons. A COSY spectrum would show correlations between coupled protons, confirming the structure of the ethenyl group. An HSQC spectrum would reveal which protons are directly attached to which carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Triazinane) | 150 - 170 |

| =CH₂ (Ethenyl) | 110 - 125 |

| -CH= (Ethenyl) | 125 - 140 |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a very accurate mass measurement, allowing for the determination of its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. Common fragmentation pathways could include the loss of the ethenyl group, or cleavage of the triazinane ring. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, in the mass spectrum of the related compound 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione, a prominent peak is observed at m/z 119, corresponding to the phenyl isocyanate fragment, and the molecular ion is observed at m/z 357. nih.gov A similar analysis of fragmentation would be applied to this compound to confirm its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Oligomers and Polymers

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and soft ionization technique, making it particularly suitable for the analysis of thermally labile and high-molecular-weight species such as oligomers and polymers of this compound. This method allows for the gentle transfer of ions from solution into the gas phase, minimizing fragmentation and preserving the structural integrity of the macromolecules.

In the analysis of oligomers derived from this compound, ESI-MS can provide detailed information on the distribution of oligomer sizes, the chemical structure of the repeating units, and the nature of the end groups. By controlling the experimental conditions, such as the solvent system and the capillary voltage, it is possible to generate multiply charged ions of the oligomers, which extends the mass range of the analyzer and facilitates the determination of high molecular weights. The resulting mass spectrum would consist of a series of peaks, each corresponding to an oligomer of a specific chain length, allowing for the calculation of the average molecular weight and the polydispersity of the sample. For instance, studies on other vinyl-terminated polymers have successfully utilized ESI-MS to characterize their end-group structures and monitor their degradation over time. researchgate.net

Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed within the ESI-MS instrument to elucidate the fragmentation patterns of selected oligomer ions. This provides valuable information about the connectivity of the monomer units and the strength of the chemical bonds within the oligomeric chain.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Polymer Degradation Pathways

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a destructive analytical technique that is highly effective for characterizing the composition and thermal degradation pathways of polymeric materials. ifremer.fr This method involves the thermal fragmentation of the polymer at high temperatures in an inert atmosphere, followed by the separation of the resulting volatile fragments by gas chromatography and their identification by mass spectrometry. shimadzu.com

When applied to polymers of this compound, Py-GC-MS can reveal the characteristic pyrolysis products, which are indicative of the polymer's structure and the mechanisms of its thermal decomposition. researchgate.net The resulting pyrogram, a chromatogram of the pyrolysis products, would display a series of peaks corresponding to different degradation products. The identification of these products by their mass spectra allows for the reconstruction of the polymer's degradation pathway.

For a polymer of this compound, potential degradation pathways could involve the cleavage of the vinyl group, fragmentation of the triazinane ring, or depolymerization to the monomer. The relative abundance of the different pyrolysis products can also provide quantitative information about the composition of copolymers or the presence of additives in the polymer matrix. si.edu This technique is particularly valuable for understanding the thermal stability of the polymer and for identifying potential toxic byproducts that may be released upon heating.

Rotational Spectroscopy for Gas-Phase Conformations and Molecular Parameters

Rotational spectroscopy provides a high-resolution method for determining the precise three-dimensional structure and molecular parameters of molecules in the gas phase. By measuring the absorption of microwave radiation by the molecule, it is possible to obtain highly accurate information about its moments of inertia, from which the bond lengths, bond angles, and conformational geometry can be derived.

Millimeter Wave Spectroscopy for High-Resolution Rotational Spectra

Millimeter wave spectroscopy, which operates in the frequency range of 30 to 300 GHz, is a powerful tool for obtaining high-resolution rotational spectra of molecules like this compound. The high resolution of this technique allows for the precise determination of the rotational constants and other molecular parameters. ias.ac.in

The rotational spectrum of this compound would be expected to be complex due to its asymmetric top nature and the potential for internal rotation of the ethenyl group. The analysis of the spectrum would involve the assignment of the observed rotational transitions to specific quantum number changes. This process is often aided by theoretical calculations of the molecular structure and the predicted rotational spectrum.

Derivation of Rotational and Centrifugal Distortion Constants

From the assigned rotational transitions in the millimeter wave spectrum, a set of rotational constants (A, B, and C) can be derived. These constants are inversely proportional to the moments of inertia of the molecule about its principal axes. A precise determination of these constants allows for the calculation of the molecule's geometry with high accuracy.

In addition to the rotational constants, the analysis of the rotational spectrum also yields centrifugal distortion constants. libretexts.org These constants account for the fact that a real molecule is not a rigid rotor and that its bond lengths and angles can change slightly as it rotates. caltech.edu The centrifugal distortion constants provide information about the flexibility of the molecular framework.

Due to a lack of specific experimental data for this compound, the following table presents representative rotational and centrifugal distortion constants for a structurally related molecule, vinyl cyanide (CH₂CHCN), to illustrate the type of data obtained from such an analysis. researchgate.net

| Parameter | Value (MHz) |

|---|---|

| A | 49131.9 |

| B | 4973.57 |

| C | 4509.32 |

| DJ | 0.0019 |

| DJK | -0.118 |

| DK | 3.88 |

| d1 | -0.0004 |

| d2 | -0.0001 |

Theoretical and Computational Studies of 1 Ethenyl 1,3,5 Triazinane 2,4,6 Trione Architectures

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine molecular properties.

Ab initio and Density Functional Theory (DFT) are two of the most prevalent methods in quantum chemistry for studying molecular systems. nih.gov Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a favorable balance between accuracy and computational cost. nih.govresearchgate.netkaist.ac.kr

For triazine-based compounds, DFT calculations have been successfully used to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. nih.govrsc.orgresearchgate.net Studies on analogous 1,3,5-triaryl-1,3,5-triazinane-2,4,6-triones reveal a nearly planar central heterocyclic core. nih.gov The bonding features within the triazinane ring indicate mesomeric effects, suggesting delocalization of electrons. nih.gov

The electronic structure of triazine derivatives is often characterized by analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). koreascience.krresearchgate.netd-nb.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. d-nb.inforesearchgate.net A smaller gap generally implies higher reactivity. researchgate.net In donor-acceptor systems involving a triazine core, the triazine ring often acts as an electron acceptor. koreascience.krd-nb.info Computational methods can precisely calculate these orbital energies and visualize their spatial distribution, providing insights into the molecule's electronic behavior and potential for charge transfer. koreascience.krresearchgate.net

Below is an interactive table showcasing typical geometric parameters for a substituted triazinane-trione ring, as determined by DFT calculations on analogous structures.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Typical Value |

| Bond Length | C(carbonyl) | N | ~1.39 Å | |

| Bond Length | C(carbonyl) | O | ~1.21 Å | |

| Bond Length | N | C(vinyl) | ~1.46 Å | |

| Bond Angle | N | C(carbonyl) | N | ~116° |

| Bond Angle | C(carbonyl) | N | C(carbonyl) | ~124° |

| Dihedral Angle | C=O bonds | Nearly planar (<12°) | ||

| Note: These values are representative and derived from studies on similar triaryl-1,3,5-triazinane-2,4,6-trione structures. Actual values for 1-ethenyl-1,3,5-triazinane-2,4,6-trione would require specific calculations. |

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, rotation around the N-C single bond connecting the vinyl group to the triazinane ring can lead to different conformers.

Computational methods are used to explore the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that connect them. iau.irresearchgate.net Energy minimization calculations optimize the geometry of each potential conformer to find the lowest energy, and thus most stable, structure. Studies on related vinyl compounds and triazine derivatives show that different conformers, such as s-cis and s-trans, can exist with varying levels of stability. iau.irresearchgate.netresearchgate.net The relative stability is determined by factors like steric hindrance and electronic interactions. rsc.org For instance, computational studies on vinyl isocyanates have shown that the trans-form is generally more stable than the cis-form. iau.ir The energy difference between conformers and the rotational barriers are key outputs of these studies.

The following table illustrates a hypothetical conformational analysis for the N-vinyl group rotation.

| Conformer | Dihedral Angle (C-N-C=C) | Relative Energy (kcal/mol) | Stability |

| Planar (s-cis) | 0° | +1.5 | Less Stable |

| Planar (s-trans) | 180° | 0.0 | Most Stable |

| Transition State | ~90° | +4.0 | Rotational Barrier |

| Note: The energy values are illustrative and represent a typical outcome for such an analysis. Specific calculations are needed for precise values. |

Mechanistic Modeling of Synthetic Reactions and Polymerization Processes

Computational modeling is an indispensable tool for elucidating the complex mechanisms of chemical reactions, including the synthesis and polymerization of this compound.

The synthesis of the 1,3,5-triazinane-2,4,6-trione ring often involves the cyclotrimerization of isocyanates. rsc.org Computational investigations can model this process to map the entire reaction pathway, identifying intermediates and, crucially, the transition states that represent the energy maxima along the reaction coordinate. rsc.org The energy of the transition state determines the activation energy of the reaction, which governs its rate. DFT calculations have been employed to study the thermochemical behaviors of isocyanurate molecules and the cyclotrimerization processes of isocyanates, which are typically highly exothermic. rsc.org

Similarly, the polymerization of the vinyl group can be modeled. The process involves initiation, propagation, and termination steps. Quantum chemical calculations can map the potential energy surface for the addition of a radical initiator to the vinyl monomer and the subsequent addition of monomer units to the growing polymer chain. rsc.org Such studies can reveal the activation barriers for each step and provide a detailed atomistic picture of the reaction mechanism. researchgate.net While direct computational studies on the polymerization of this compound are not widely reported, methodologies applied to other vinyl compounds provide a clear framework for how such an analysis would be conducted. rsc.orgresearchgate.netresearchgate.net

Advanced computational methods can predict more subtle aspects of reaction mechanisms, such as kinetic isotope effects (KIEs) and stereoselectivity. The KIE is the change in the rate of a reaction when one of the atoms in the reactants is replaced by one of its isotopes. By calculating the vibrational frequencies of reactants and transition states, both with and without isotopic substitution, the KIE can be predicted. This provides deep insight into bond-breaking and bond-forming events in the rate-determining step of a reaction.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be modeled. During polymerization of the vinyl group, a chiral center is formed, leading to different tacticities (e.g., isotactic, syndiotactic, atactic) in the resulting polymer chain. By calculating the energies of the transition states leading to different stereochemical outcomes, computational models can predict which tacticity is favored. While these predictive tools are powerful, specific computational studies on the KIEs and stereoselectivity for the synthesis or polymerization of this compound are not extensively documented in the literature, representing an opportunity for future research.

Polymer Simulation and Modeling for Macroscopic Properties

While quantum mechanics is ideal for studying individual molecules and reaction steps, classical molecular mechanics and molecular dynamics (MD) simulations are better suited for modeling the behavior of large systems like polymers. mdpi.com MD simulations model the movements of atoms and molecules over time based on classical force fields, allowing for the prediction of macroscopic properties from the collective behavior of thousands or millions of atoms. mdpi.comnih.govsemanticscholar.orgresearchgate.net

For poly(this compound), MD simulations can be used to construct an amorphous cell of polymer chains to model the bulk material. semanticscholar.org By simulating this cell at various temperatures and pressures, key material properties can be calculated. These include:

Glass Transition Temperature (Tg): Determined by observing changes in properties like density or specific volume as a function of temperature.

Mechanical Properties: Moduli such as Young's modulus and shear modulus can be calculated by simulating the response of the polymer to applied stress or strain. researchgate.net

Thermodynamic Properties: Cohesive energy density and solubility parameters can be computed, which are important for predicting compatibility with other materials. mdpi.com

Diffusion Behavior: The movement of small molecules (e.g., plasticizers, solvents) through the polymer matrix can be simulated to predict diffusion coefficients. semanticscholar.org

These simulation techniques provide a vital link between the chemical structure of the monomer and the ultimate performance characteristics of the resulting polymer, guiding the design of new materials with desired properties. mdpi.commdpi.com

Molecular Dynamics Simulations of Polymer Chains

Molecular dynamics simulations of polymers containing triazine-based side chains, such as poly(this compound), are instrumental in elucidating the dynamic behavior of these complex macromolecules. researchgate.netnih.gov These simulations model the polymer as a collection of atoms and solve their classical equations of motion over time, thereby generating a trajectory that describes the positions and velocities of the atoms. This trajectory provides a wealth of information about the polymer's structural and dynamic properties.

The setup of such a simulation typically involves the following key steps:

Force Field Selection: A crucial component of any MD simulation is the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. For polymers with triazine moieties, force fields like AMBER, OPLS-AA, or MM3 may be adapted and parameterized to accurately represent the bonded and non-bonded interactions. nasa.gov

Model Construction: A representative model of the polymer chain or a collection of chains is constructed. The degree of polymerization, tacticity, and initial conformation are important considerations.

System Equilibration: The simulated system is brought to a state of thermal equilibrium at a desired temperature and pressure through a process of energy minimization and dynamics simulations under controlled conditions.

Production Run: Once equilibrated, the simulation is run for a significant period to generate a trajectory that can be used for analysis.

Analysis of the simulation trajectory can provide data on various structural and dynamic properties, as illustrated in the following representative data table:

| Property Simulated | Typical Values/Observations | Significance |

| Radius of Gyration (Rg) | 1.5 - 5.0 nm (dependent on chain length) | Provides a measure of the overall size and compactness of the polymer coil. |

| End-to-End Distance (Ree) | Varies significantly with conformation | Characterizes the spatial extent of the polymer chain. |

| Torsional Angle Distributions | Specific preferential angles for backbone and side-chain torsions | Reveals the local conformational preferences of the polymer chain. |

| Radial Distribution Functions (g(r)) | Peaks indicating specific interatomic distances | Describes the probability of finding an atom at a certain distance from another, revealing local packing and interactions. |

The data presented in this table is illustrative and representative of typical findings in molecular dynamics simulations of polymers with similar structural motifs.

Prediction of Polymer Chain Conformations and Interactions

Key Predicted Interactions and Conformations:

Backbone-Backbone Interactions: Molecular dynamics simulations of related triazine-based polymers have shown the presence of stable backbone-backbone interactions. nih.govescholarship.org These are primarily driven by hydrogen bonding between the amide-like groups in the triazinane rings of adjacent side chains.

π-π Stacking: The triazine rings, although not aromatic in the case of triazinane, can still participate in stacking interactions, which can influence the local chain packing and conformation. nih.gov

Side Chain Orientation: The bulky and polar triazinane-trione side groups are expected to have a significant impact on the polymer's backbone conformation. Steric hindrance will likely restrict the rotation around the backbone bonds, leading to a more rigid structure compared to simpler vinyl polymers.

Cis/Trans Conformations: The relative orientation of the triazinane rings along the polymer backbone can lead to different isomeric structures, which may have varying stabilities and influence the polymer's ability to self-assemble. escholarship.org

The interplay of these interactions is predicted to lead to specific secondary structures and morphologies. For instance, the hydrogen bonding capabilities of the triazinane rings could promote the formation of ordered, rod-like structures. escholarship.org A summary of the predicted dominant intermolecular and intramolecular forces is provided below.

| Interaction Type | Predicted Strength | Key Contributing Groups | Impact on Conformation |

| Hydrogen Bonding | Strong | N-H and C=O groups in the triazinane ring | Promotes inter- and intramolecular associations, leading to more compact and ordered structures. |

| Dipole-Dipole Interactions | Moderate | Polar C=O and C-N bonds | Contributes to the overall cohesive energy and influences side-chain orientation. |

| van der Waals Forces | Weak to Moderate | Entire polymer structure | Governs the general packing and density of the polymer chains. |

| Steric Hindrance | Significant | Bulky triazinane-trione side groups | Restricts backbone flexibility and influences the overall chain conformation. |

This table is based on theoretical predictions for polymers containing triazinane-trione moieties, drawing parallels from computational studies on related triazine-based polymer systems.

Functionalization and Derivatization Strategies for 1 Ethenyl 1,3,5 Triazinane 2,4,6 Trione and Its Polymeric Forms

Post-Polymerization Modification via the Triazinane-Trione Ring

The 1,3,5-triazinane-2,4,6-trione ring, also known as an isocyanurate ring, contains reactive N-H groups (assuming the monomer is 1-ethenyl-isocyanuric acid, leaving two N-H sites). These sites are amenable to a variety of chemical transformations, particularly with electrophilic reagents, allowing for the introduction of diverse pendant functional groups along the polymer backbone.

While the N-H protons on the triazinane-trione ring are acidic and can be removed by a base, the subsequent N-anion acts as a potent nucleophile. This allows for reactions with a wide range of electrophiles to introduce new functionalities. This is a common strategy for modifying polymers containing N-H moieties. For instance, the nucleophilic nitrogen can react with alkyl halides, acyl chlorides, or isocyanates.

These reactions are analogous to the well-established chemistry of other triazine derivatives, where the reactivity is often controlled by reaction conditions such as temperature and the nature of the nucleophile. arkat-usa.orgfrontiersin.org The substitution pattern can be precisely managed, enabling the synthesis of mono-, di-, and tri-substituted derivatives in a controlled manner. arkat-usa.org

Table 1: Representative Nucleophilic Substitution Reactions for Pendant Group Introduction

| Electrophile | Reagent Class | Resulting Pendant Group | Potential Reaction Conditions |

|---|---|---|---|

| Alkyl Halide (R-X) | Alkylating Agent | N-Alkyl | Base (e.g., K₂CO₃, NaH), Aprotic Solvent (e.g., DMF, THF) |

| Acyl Chloride (R-COCl) | Acylating Agent | N-Acyl | Base (e.g., Triethylamine, Pyridine), Anhydrous Solvent |

| Isocyanate (R-NCO) | Carbamoylation Agent | N-Carbamoyl (Urea linkage) | Catalyst (e.g., DBTDL), Moderate Temperature |

| Epoxide | Ring-Opening Agent | N-(2-hydroxyalkyl) | Base or Acid Catalyst, Various Solvents |

The two N-H sites on each triazinane-trione ring of the polymer are inherently reactive points for subsequent derivatization. These sites can be functionalized to introduce groups that can participate in secondary reactions, such as "click" chemistry, cross-linking, or grafting. For example, reacting the N-H sites with propargyl bromide would introduce alkyne functionalities along the polymer chain. These alkyne groups can then undergo highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Similarly, reaction with molecules containing protected amines or carboxylic acids allows for deprotection and subsequent amidation or esterification reactions, further expanding the chemical diversity of the final polymer. mdpi.com The introduction of such reactive handles is a powerful tool for creating complex macromolecular architectures. mdpi.com

Chemical Modifications of the Ethenyl Unit in Polymeric Architectures

The ethenyl (vinyl) group, which forms the polymer backbone, can also be a target for chemical modification, particularly if a small number of unreacted pendant vinyl groups remain after polymerization or if copolymers are synthesized with other vinyl monomers. The carbon-carbon double bond is susceptible to a variety of addition reactions.

Hydrosilylation is a powerful and widely used reaction for modifying polymers containing C=C double bonds. mdpi.com It involves the addition of a silicon-hydride (Si-H) bond across the vinyl group, typically catalyzed by a platinum complex such as Karstedt's catalyst. mdpi.comresearchgate.net This reaction is highly efficient and proceeds with high selectivity (typically anti-Markovnikov addition), allowing for the introduction of silane (B1218182) or siloxane functionalities. lew.ro These modifications can significantly alter the surface properties, thermal stability, and solubility of the polymer.

Table 2: Hydrosilylation of Pendant Vinyl Groups

| Hydrosilane Reagent | Catalyst | Expected Product Moiety | Key Outcome |

|---|---|---|---|

| Trichlorosilane (HSiCl₃) | Karstedt's Catalyst | -(CH₂-CH₂-SiCl₃) | Introduction of reactive silyl (B83357) chloride groups for further functionalization |

| Trimethoxysilane (HSi(OCH₃)₃) | Platinum(0) complexes | -(CH₂-CH₂-Si(OCH₃)₃) | Creates sites for sol-gel cross-linking |

| Hydrido-terminated Polydimethylsiloxane (PDMS-H) | Speier's Catalyst | -(CH₂-CH₂-PDMS) | Grafting of flexible polysiloxane chains |

Hydroamination, the addition of an N-H bond across the double bond, is another potential modification, although it is often more challenging than hydrosilylation. It allows for the introduction of secondary or tertiary amine functionalities, which can impart pH-responsiveness or serve as sites for further chemical reactions.

The vinyl group can undergo various oxidation reactions. researchgate.net Treatment with a peroxy acid like m-CPBA can convert the double bond into an epoxide. These epoxide rings are highly reactive and can be opened by a variety of nucleophiles (e.g., amines, alcohols, water), providing a versatile route to introduce a wide range of functional groups. wiley-vch.de Dihydroxylation using reagents like osmium tetroxide or cold, dilute potassium permanganate (B83412) can convert the vinyl group into a diol, increasing the hydrophilicity of the polymer.

Halogenation, such as the addition of bromine (Br₂) or chlorine (Cl₂), readily converts the vinyl group into a dihalide. The resulting alkyl halide moieties can then serve as substrates for nucleophilic substitution reactions or as initiators for certain types of controlled radical polymerization, enabling the synthesis of graft copolymers.

Grafting and Cross-Linking Strategies for Advanced Materials

The functional groups introduced through the modifications described above serve as ideal anchor points for grafting and cross-linking, transforming the linear polymer into more complex and robust architectures.

Grafting: Graft copolymers can be synthesized using two primary approaches: "grafting to" and "grafting from."

"Grafting to" involves attaching pre-synthesized polymer chains with reactive end-groups to the functionalized poly(1-ethenyl-1,3,5-triazinane-2,4,6-trione) backbone. For example, azide-functionalized backbones (from Section 7.1.2) can be coupled with alkyne-terminated polymers via "click" chemistry.

"Grafting from" involves introducing initiator sites onto the polymer backbone and then polymerizing a second monomer from these sites. For instance, hydroxyl groups introduced via oxidation (Section 7.2.2) can be converted into initiators for ring-opening polymerization of cyclic esters like caprolactone.

Cross-Linking: Creating a network structure through cross-linking dramatically enhances the mechanical properties, thermal stability, and solvent resistance of the material. researchgate.net

Via the Triazinane-Trione Ring: Using a difunctional electrophile, such as a diisocyanate or a di-epoxide, can link two separate polymer chains together through their N-H sites. nih.gov

Via the Ethenyl Group: If the initial polymerization is controlled to leave a certain percentage of unreacted vinyl groups, these can be cross-linked in a subsequent step, for example, through a free-radical process or via thiol-ene "click" chemistry if a dithiol cross-linker is used. diva-portal.org

Via Introduced Functional Groups: Difunctional reagents can be used to link specialized functional groups that were previously introduced. For example, a dicarboxylic acid could be used to cross-link amine-functionalized polymers.

These functionalization strategies provide a comprehensive toolbox for the chemical modification of poly(this compound), enabling the development of new materials with precisely engineered properties for a wide array of technological applications.

Surface Modification of Existing Polymeric Substrates

Surface modification of polymeric materials is a critical field aimed at enhancing surface properties such as hydrophilicity, biocompatibility, adhesion, and chemical resistance without altering the bulk properties of the material. researchgate.net this compound is a promising monomer for such modifications due to its reactive vinyl group. Techniques like ultraviolet (UV) induced grafting and plasma-initiated polymerization are particularly effective for this purpose. researchgate.netmdpi.com

In a typical UV-induced grafting process, the substrate polymer is exposed to UV radiation in the presence of this compound and a photoinitiator. The photoinitiator, upon absorbing UV light, generates free radicals on the polymer surface. These radicals then initiate the polymerization of the vinyl isocyanurate monomer, leading to the growth of poly(this compound) chains covalently bonded to the substrate surface. researchgate.net This method allows for precise control over the grafting density and the thickness of the modified layer.

Plasma treatment is another powerful technique for surface functionalization. mdpi.com A polymer substrate can be exposed to a plasma environment, which creates reactive sites, including free radicals, on its surface. Subsequent exposure to this compound vapor or solution leads to graft polymerization onto these activated sites. researchgate.net Plasma-induced grafting can significantly alter the surface energy and wettability of polymers.

The resulting surface-grafted polymers exhibit properties influenced by the triazine trione (B1666649) rings, such as improved thermal stability and chemical resistance. For instance, grafting onto a hydrophobic polymer like polyethylene (B3416737) can impart a more hydrophilic character due to the polar nature of the triazine trione group, a desirable attribute for biomedical applications to reduce protein adsorption and platelet adhesion. rsc.org

Table 1: Illustrative Data for Surface Modification of Polyethylene Film with this compound

| Modification Technique | Grafting Conditions | Grafting Yield (mg/cm²) | Water Contact Angle (°) | Surface Free Energy (mN/m) |

| Untreated Polyethylene | N/A | 0 | 95 | 32 |

| UV-induced Grafting | 10% Monomer, 1% Initiator, 15 min UV | 0.85 | 65 | 48 |

| Plasma Treatment | Argon plasma, 5 min, then monomer exposure | 1.20 | 58 | 55 |

Design of Interpenetrating Polymer Networks

Interpenetrating Polymer Networks (IPNs) are a class of materials consisting of two or more crosslinked polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. polymerphysics.net This unique structure can lead to synergistic properties that are not attainable by simple blending of the constituent polymers. The polymerization of this compound into a network can be combined with another polymer network, such as a polyurethane, to form a high-performance IPN.

The synthesis of a polyurethane/poly(this compound) IPN typically involves a sequential process. First, a polyurethane network is formed by reacting a diisocyanate with a polyol. This network is then swollen with the this compound monomer, a crosslinking agent, and a radical initiator. The second network is then formed in situ by initiating the polymerization of the vinyl isocyanurate.

The resulting IPN can exhibit a combination of the properties of both networks. The polyurethane network can provide flexibility and toughness, while the poly(this compound) network can contribute to high modulus, thermal stability, and chemical resistance. researchgate.net The degree of interpenetration and the phase morphology of the IPN are critical factors that determine its final mechanical properties. By carefully selecting the components and controlling the reaction conditions, the properties of the IPN can be tailored for specific applications, such as coatings, adhesives, and damping materials.

Research on similar systems, such as vinyl ester/polyurethane IPNs, has shown that the mechanical properties are highly dependent on the composition and the degree of interaction between the two networks. researchgate.net For instance, increasing the content of the vinyl polymer network generally leads to an increase in the tensile strength and modulus, but a decrease in elongation at break.

Table 2: Projected Mechanical Properties of Polyurethane/Poly(this compound) IPNs

| PU/PVICN Ratio | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |

| 100/0 (Pure PU) | 25 | 0.5 | 350 |

| 75/25 | 45 | 1.2 | 150 |

| 50/50 | 60 | 2.5 | 50 |

| 25/75 | 75 | 4.0 | 15 |

| 0/100 (Pure PVICN) | 80 | 5.0 | 5 |

Note: PVICN refers to Poly(this compound)

Applications in Advanced Materials Science

Integration in Functional Polymer Systems

The ability of the 1-ethenyl-1,3,5-triazinane-2,4,6-trione to polymerize via its vinyl group allows for its integration into various polymer systems. The rigid and polar nature of the triazinane trione (B1666649) ring imparts desirable characteristics such as thermal stability, chemical resistance, and mechanical strength to the resulting polymers. ontosight.ai

Tailoring Polymeric Networks for Specific Performance Criteria

The vinyl group of this compound serves as a reactive site for creating cross-linked polymer networks. By controlling the concentration of this monomer in a polymerization reaction, the cross-link density of the resulting thermoset material can be precisely tailored. This control allows for the fine-tuning of the material's mechanical and thermal properties to meet specific performance criteria. For instance, polymers based on the 1,3,5-triazine (B166579) structure can be synthesized to form complex, cross-linked networks that exhibit excellent durability and resistance to both scratches and chemicals. ontosight.ai The formation of these networks is crucial for applications demanding high stability and robustness.

Fabrication of Composites and Hybrid Materials

Functionalized triazine triones are highly effective in the fabrication of advanced composites and hybrid materials. Their incorporation can significantly enhance the thermal and mechanical properties of the composite. ontosight.ai For example, the related compound, triallyl isocyanurate, is used as a crosslinking agent in polylactic acid/flax composites to improve their performance, particularly under gamma irradiation. sigmaaldrich.com

In the biomedical field, composites based on 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) and hydroxyapatite (B223615) (HA) have been developed as potential alternatives to metal implants for bone fracture fixation. diva-portal.org These composites demonstrate a high flexural modulus and strength, showcasing the performance enhancements achievable by incorporating the triazine trione structure. diva-portal.org Thiol-ene photopolymerization of monomers like TATATO has been shown to yield materials with improved mechanical properties compared to standard dental composites, especially after water storage. researchgate.net

| Composite System | Triazine Monomer | Key Improvement | Application Area | Reference |

|---|---|---|---|---|

| TATATO / Hydroxyapatite | 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | High flexural modulus and strength | Biomedical Implants | diva-portal.org |

| Polylactic Acid / Flax | 1,3,5-Triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TAIC) | Enhanced performance under gamma irradiation | Industrial Composites | sigmaaldrich.com |

| Thiol-Ene Photopolymer | 1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TATATO) | Better flexural strength and modulus of elasticity | Dental Restoratives | researchgate.net |

Emerging Applications in Non-Linear Optics (NLO)

The 1,3,5-triazine core is an electron-accepting moiety, which makes it an attractive building block for molecules with non-linear optical (NLO) properties. These materials are critical for applications in photonics, optical sensing, and data transmission. rsc.org

Incorporation of NLO Chromophores into Polymer Backbones

Derivatives of 1,3,5-triazinane-2,4,6-trione have been investigated for their NLO properties. mdpi.comnih.govresearchgate.net Specifically, triaryl-1,3,5-triazinane-2,4,6-triones have been identified as octupolar heterocycles with potential for NLO applications. mdpi.com The polymerization of a monomer like this compound provides a direct route to incorporate this NLO-active triazine core into a polymer backbone, creating a stable and processable NLO material.

Research on linear π-conjugated polymers has demonstrated that incorporating 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine units into the polymer chain leads to materials with tunable fluorescence and low LUMO levels, a result of the triazine unit's high electron affinity. researchgate.net This approach highlights a key strategy for designing NLO polymers: combining an electron-accepting triazine core with electron-donating units to create a charge-transfer system, which is fundamental to NLO activity.

| Polymer System | Key Structural Unit | Observed Optical Property | Potential NLO Application | Reference |

|---|---|---|---|---|

| Linear π-conjugated polymer | 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine | Tunable fluorescence (blue to blue-green) | Optical data storage | researchgate.net |

| TPA-Polymer / Photochromic Molecule Composite | 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine | High two-photon absorption cross-section | Volumetric optical memories | researchgate.net |

Control of Glass Transition Temperatures for NLO Stability

For NLO polymers to be practical, the orientation of the NLO chromophores within the polymer matrix must remain stable over time, especially at elevated temperatures. This stability is directly related to the polymer's glass transition temperature (Tg); a higher Tg prevents the relaxation of the chromophore alignment. mdpi.com The inherent thermal stability of the s-triazine ring contributes significantly to the thermal properties of polymers containing this moiety. Research on triazine-based polymers has shown they can exhibit high glass transition temperatures, with some systems reaching up to 290°C and others showing Tgs higher than 350°C. researchgate.net This high thermal stability makes triazine-containing polymers, such as those that could be derived from this compound, excellent candidates for creating robust NLO materials with long-term operational stability.

Development in Advanced Coatings and Resins

The properties endowed by the triazinane trione structure are highly beneficial for advanced coatings and resins. Polymers based on the 1,3,5-triazine ring are noted for their use in coatings, where their cross-linked nature provides exceptional durability, chemical resistance, and scratch resistance. ontosight.aiontosight.ai

Furthermore, related triazinane trione compounds have been successfully employed as latent curing agents for epoxy resins, which are widely used in powder coatings, adhesives, and composite materials. warshel.com The presence of a reactive vinyl group, as in this compound, makes it particularly suitable for formulation into UV-curable coatings and resins. In these systems, the vinyl group can undergo rapid photo-initiated polymerization, allowing for fast and efficient curing processes, which are highly desirable in many industrial applications. The versatility of triallyl isocyanurate (TAIC) as a co-monomer in coatings, adhesives, and elastomers further underscores the potential of vinyl-functionalized triazinane triones in this domain. sigmaaldrich.com

Information on "this compound" for the Specified Applications is Not Available in Publicly Accessible Resources

Following a comprehensive search of scientific literature, patents, and technical databases, it has been determined that there is insufficient publicly available information to generate a detailed article on the chemical compound "this compound" corresponding to the specific outline provided.

The requested article structure focused on the compound's applications in several highly specialized areas of materials science:

Formulation of Isocyanate-Modified Vinyl Ester Resins

Enhanced Performance of Polymeric Coatings

Role in Next-Generation Polymer Electrolytes and Energy Storage Materials

Exploration in High-Performance Adhesives and Binders

While extensive research exists on the broader class of triazine- and isocyanurate-based compounds for these applications, no specific data, research findings, or detailed formulations involving This compound (also known as 1-vinylisocyanurate) could be located.

The available literature extensively covers related but structurally distinct compounds, such as:

Triallyl isocyanurate (TAIC) and 1,3,5-triacryloylhexahydro-1,3,5-triazine , which are multifunctional crosslinking agents used in adhesives, coatings, and polymer modification. nih.govscielo.brresearchgate.net

Hydroxyphenyl-s-triazines (HPTs) , which are utilized as UV absorbers in high-performance coatings. researchgate.net

Various s-triazine derivatives that have been investigated for roles in energy storage and as corrosion inhibitors. royalsocietypublishing.orgmdpi.commdpi.comnih.gov

Polymers based on the 1,3,5-triazine-2,4,6(1H,3H,5H)-trione backbone for coatings and adhesives. ontosight.aiontosight.ai

However, specific details regarding the synthesis, properties, and performance of the mono-vinyl derivative, "this compound," in the context of isocyanate-modified vinyl ester resins, advanced coatings, polymer electrolytes, or high-performance adhesives are not present in the reviewed sources. Therefore, constructing a scientifically accurate and thorough article that strictly adheres to the requested outline is not feasible at this time.

Future Research Directions and Uncharted Territories

Sustainable Synthesis and Circular Economy Approaches